Aliconazole
Overview
Description
Aliconazole is an imidazole derivative with notable antifungal properties. It has been primarily studied for its efficacy in treating superficial fungal infections, including dermatomycoses, tinea versicolor, and cutaneous and vaginal candidiasis . The compound’s molecular formula is C18H13Cl3N2, and it has a molecular weight of 363.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aliconazole can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base. The reaction typically occurs under reflux conditions in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: Aliconazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, which are often studied for their pharmacokinetic properties.
Reduction: Reduction reactions can modify the imidazole ring, potentially altering the compound’s antifungal activity.
Substitution: this compound can participate in substitution reactions, particularly involving the chlorine atoms on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazole compounds .
Scientific Research Applications
Aliconazole has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of imidazole derivatives.
Biology: Investigated for its effects on fungal cell membranes and its potential to disrupt fungal growth.
Medicine: Explored for its therapeutic potential in treating fungal infections, particularly those resistant to other antifungal agents.
Industry: Utilized in the development of antifungal coatings and materials
Mechanism of Action
Aliconazole exerts its antifungal effects primarily by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death . This mechanism is similar to other azole antifungals but may exhibit unique binding affinities and specificities .
Comparison with Similar Compounds
- Clotrimazole
- Miconazole
- Econazole
- Ketoconazole
- Fluconazole
- Itraconazole
Comparison: Aliconazole shares a similar mechanism of action with other azole antifungals but may offer advantages in terms of potency and spectrum of activity. For instance, it has been shown to be effective against strains of fungi that are resistant to other azoles . Additionally, its pharmacokinetic properties, such as absorption and distribution, may differ, making it a valuable alternative in certain clinical scenarios .
Properties
IUPAC Name |
1-[(Z)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2/c19-16-4-1-13(2-5-16)15(11-23-8-7-22-12-23)9-14-3-6-17(20)10-18(14)21/h1-10,12H,11H2/b15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGFKUOERJDDIY-OQLLNIDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=C(C=C(C=C2)Cl)Cl)CN3C=CN=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C2=C(C=C(C=C2)Cl)Cl)/CN3C=CN=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701024307 | |
Record name | (Z)-1-(2,4-Dichloro-beta-(p-chlorophenyl)cinnamyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63824-12-4 | |
Record name | 1-[(2Z)-2-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63824-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aliconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063824124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-1-(2,4-Dichloro-beta-(p-chlorophenyl)cinnamyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aliconazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALICONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51HX72H34H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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